6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones involved specific inhibitors of cGMP specific phosphodiesterase, with a focus on the introduction of a n-propoxy group at the 2-position of the phenyl ring for activity. Additionally, the 5-position was modified to accommodate various groups, leading to compounds with both high levels of activity and metabolic stability . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor ligands, where the variability of substituents at the 3-position was investigated . Furthermore, the synthesis of 2-hydroxy-7-[benzimidazol-2-yl]-methyl-5-methylpyrazolo[1,5-a]pyrimidines was achieved through the condensation of 3-amino-5-hydroxypyrazole with triacetic acid lactone, followed by further reactions .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The introduction of different substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold has been shown to significantly affect the binding affinity and selectivity towards different receptors. For example, the 2-phenyl ring of the pyrazolo[4,3-d]pyrimidin-7-one derivatives was modified to obtain potent and selective human A3 adenosine receptor antagonists . The 3D-QSAR model proposed in one study helped to evaluate the effect of different substitutions on the acetamide moiety of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored through various reactions. For instance, the action of hydrazine on certain compounds yielded hydrazinocarbonylmethyl derivatives, which were then condensed with o-phenylenediamines to afford benzimidazolylmethyl derivatives . Additionally, the synthesis of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines led to intermediates that were used to create tricyclic derivatives with potential affinity for the central benzodiazepine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their pharmacological profiles. The study of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that were devoid of ulcerogenic activity. The introduction of a longer side chain at the 4-position and other modifications at the 3-, 5-, and 6-positions were investigated to determine their impact on anti-inflammatory properties and therapeutic index .
Scientific Research Applications
Synthesis and Chemical Properties
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized through various chemical reactions, offering a range of potential applications due to their structural diversity. For instance, studies have demonstrated the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting an environmentally friendly approach to generating these compounds with high yields in short reaction times (Quiroga et al., 2008).
Anticancer and Antimicrobial Applications
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer and antimicrobial properties. Research has identified novel pyrazolo[1,5-a]pyrimidine derivatives with promising anticancer activity against various cancer cell lines. For example, one study synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxic activities, identifying compounds with significant inhibitory effects on cancer cell proliferation (Abdellatif et al., 2014).
Additionally, pyrazolo[1,5-a]pyrimidines have shown antimicrobial activity, offering a potential pathway for the development of new antimicrobial agents. A study synthesizing novel pyrazolo[1,5-a]pyrimidines demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, as well as their anti-inflammatory properties, suggesting their potential as new therapeutic agents (Aggarwal et al., 2014).
Neurological and Cognitive Disorders
The structural analogs of 6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have been explored for the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. One study discovered potent and selective inhibitors of phosphodiesterase 1 (PDE1), identifying compounds with excellent efficacy in vivo, which are currently under clinical development for treating cognitive deficits (Li et al., 2016).
properties
IUPAC Name |
6-benzyl-2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-14-18(13-16-9-5-3-6-10-16)21(25)24-20(22-14)19(15(2)23-24)17-11-7-4-8-12-17/h3-12,23H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNGWNFMTOHTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one |
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